3'-Azido-2'-deoxy-5-methoxyuridine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
111495-91-1 |
|---|---|
Molecular Formula |
C10H13N5O5 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5/c1-19-6-3-15(10(18)12-9(6)17)8-2-5(13-14-11)7(4-16)20-8/h3,5,7-8,16H,2,4H2,1H3,(H,12,17,18)/t5-,7+,8+/m0/s1 |
InChI Key |
FAAWHRBQBGUHAV-UIISKDMLSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Contextualization Within the Landscape of Chemically Modified Nucleosides
Chemically modified nucleosides are synthetic compounds that are analogues of the natural nucleosides (adenosine, guanosine, cytidine, uridine (B1682114), and thymidine) which form the basis of DNA and RNA. These modifications can be strategically placed on the nucleobase or the sugar moiety to alter the molecule's chemical properties, biological activity, and metabolic stability. This field of study has been instrumental in the development of a wide array of therapeutic agents, particularly in the realms of antiviral and anticancer treatments. By mimicking natural nucleosides, these analogs can be recognized by cellular or viral enzymes and incorporated into growing DNA or RNA chains. However, their modified structure often leads to the termination of chain elongation or the introduction of non-functional elements, thereby disrupting the replication of viruses or the proliferation of cancer cells.
The versatility of chemical modifications allows for the fine-tuning of a nucleoside analog's properties. For instance, alterations to the sugar ring, such as the introduction of substituents at the 2' or 3' positions, can influence the molecule's conformation and its interaction with polymerases. Similarly, modifications to the nucleobase can affect hydrogen bonding patterns and base stacking interactions within a nucleic acid duplex. The overarching goal is to create molecules that are selectively toxic to pathogenic or malignant cells while minimizing harm to healthy host cells.
Historical Development and Significance of Azido Substituted Deoxynucleosides
The introduction of an azido (B1232118) (-N3) group into the sugar moiety of a deoxynucleoside represents a landmark achievement in the history of medicinal chemistry. The most prominent example is 3'-azido-3'-deoxythymidine (AZT), also known as zidovudine (B1683550). Originally synthesized in the 1960s as a potential anticancer agent, AZT was repurposed in the 1980s as the first effective drug for the treatment of Human Immunodeficiency Virus (HIV) infection. ontosight.ainih.gov The discovery of AZT's potent anti-HIV activity was a pivotal moment in the fight against the AIDS epidemic, demonstrating the immense therapeutic potential of azido-substituted nucleosides. medchemexpress.commedchemexpress.com
The success of AZT spurred extensive research into other 3'-azido-2',3'-dideoxynucleosides. The 3'-azido group serves as a crucial chain-terminating moiety. Once an azido-nucleoside analog is incorporated into a growing DNA chain by a viral reverse transcriptase, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting viral replication. This mechanism of action proved to be highly effective against retroviruses like HIV. Subsequent research has explored a variety of 3'-azido analogs with different nucleobases to improve efficacy, broaden the spectrum of activity, and overcome drug resistance. mdpi.com
Rationale for Research on 5 Methoxyuridine Derivatives in Nucleic Acid Chemistry
The modification of the uracil (B121893) base at the 5-position has also been a fruitful area of investigation in nucleic acid chemistry. 5-methoxyuridine (B57755) is a naturally occurring modified nucleoside found in the wobble position of the anticodon of certain transfer RNAs (tRNAs) in some bacteria. nih.govgenesilico.pl Its presence is believed to enhance the efficiency and fidelity of protein translation. nih.gov
In the context of synthetic nucleoside analogs, the introduction of a 5-methoxy group can have several beneficial effects. It can modulate the electronic properties of the nucleobase, potentially influencing its base-pairing characteristics and interactions with enzymes. Furthermore, modifications at the 5-position of uridine (B1682114) have been shown to impact the immunogenicity of messenger RNA (mRNA). For instance, the incorporation of 5-methoxyuridine into in vitro transcribed mRNA has been demonstrated to increase protein production while inducing a negligible inflammatory response in macrophages. nih.gov This has significant implications for the development of mRNA-based vaccines and therapeutics. The exploration of 5-methoxyuridine derivatives is therefore driven by the desire to create nucleoside analogs with improved biological activity, enhanced stability, and reduced off-target effects. broadinstitute.org
Overview of Research Trajectories for 3 Azido 2 Deoxy 5 Methoxyuridine
Strategies for Stereocontrolled Synthesis of the 2'-Deoxyribofuranosyl Moiety
The stereochemistry of the sugar moiety is paramount for the biological activity of nucleoside analogs. The synthesis of the 2'-deoxyribofuranosyl component with the correct β-anomeric configuration is a critical challenge. google.com Various strategies have been developed to achieve high stereoselectivity in the formation of the glycosidic bond.
One common approach involves the use of glycosyl donors with a participating group at the C2 position, which can direct the incoming nucleobase to the β-face of the furanose ring. mdpi.com However, in the case of 2'-deoxynucleosides, the absence of a substituent at the 2'-position necessitates alternative strategies.
Modern methods often employ a pre-functionalized sugar derivative, such as a glycosyl halide or acetate, which is then coupled with the nucleobase under Lewis acid catalysis. The choice of catalyst, solvent, and temperature can significantly influence the anomeric ratio. For instance, in situ generation of 2-deoxyglycosyl chlorides from the corresponding acetates using boron trichloride (B1173362) has been shown to yield β-selective glycosylation. mdpi.com
Another powerful technique is the use of visible-light-mediated photocatalysis. This method allows for the stereoselective synthesis of α-linked 2-deoxy glycosides through a post-glycosylational deiodination strategy. nih.gov While this produces the α-anomer, it highlights the diverse approaches available for controlling stereochemistry. The development of stereoselective syntheses for 2'-deoxynucleosides remains an active area of research, with the goal of producing the desired β-anomer in high yield and purity. google.com
Regioselective Introduction of the 3'-Azido Functional Group
The introduction of an azido group at the 3'-position of the 2'-deoxyribose sugar is a key modification that often imparts significant biological properties to the nucleoside analog. This transformation typically proceeds via a nucleophilic substitution reaction (SN2) on a suitably activated 3'-hydroxyl group.
The synthesis of 3'-azido-3'-deoxynucleosides can be achieved through various methods. One approach involves the synthesis of model compounds with thiol or vicinal dithiol substituents at other positions to study the intramolecular reactions involving the azido group. nih.gov A more direct route involves the displacement of a good leaving group at the 3'-position with an azide salt.
The efficiency of the SN2 azidation reaction is highly dependent on the reaction conditions. The choice of the leaving group, the azide source, the solvent, and the temperature all play a crucial role in maximizing the yield and minimizing side reactions. Commonly used leaving groups include mesylate, tosylate, and triflate.
The reaction of triflates of myo-inositol with nucleophiles has been shown to proceed via an SN2 mechanism, with axial triflates reacting faster than equatorial ones. researchgate.netrsc.org This principle can be applied to the 3'-position of a 2'-deoxynucleoside. The use of sodium azide in a polar aprotic solvent like dimethylformamide (DMF) is a common practice for this transformation. Optimization of these conditions is essential for an efficient and regioselective synthesis.
| Parameter | Condition | Rationale |
| Leaving Group | Mesylate, Tosylate, Triflate | Good leaving groups facilitate nucleophilic displacement. |
| Azide Source | Sodium Azide (NaN₃) | Common and effective source of the azide nucleophile. |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that solvates the cation, enhancing the nucleophilicity of the azide anion. |
| Temperature | Elevated | Often required to overcome the activation energy of the reaction. |
The Mitsunobu reaction is a powerful and versatile method for the stereospecific inversion of secondary alcohols, making it highly suitable for the introduction of the 3'-azido group with the desired stereochemistry. wikipedia.orgmissouri.eduorganic-chemistry.org This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.org
In the context of 3'-azido-nucleoside synthesis, the 3'-hydroxyl group acts as the alcohol component, and hydrazoic acid (HN₃), often generated in situ, or a more stable azide source like diphenylphosphoryl azide (DPPA), serves as the nucleophile. commonorganicchemistry.com The reaction proceeds with a clean inversion of configuration at the 3'-carbon, which is a key advantage of this method. missouri.edu
A typical Mitsunobu protocol involves dissolving the 3'-hydroxy-2'-deoxynucleoside, triphenylphosphine, and the azide source in a suitable solvent like tetrahydrofuran (B95107) (THF). The azodicarboxylate is then added slowly at a low temperature. wikipedia.org The order of addition of reagents can be critical to the success of the reaction. wikipedia.org
| Reagent | Role |
| Alcohol (3'-OH of nucleoside) | Substrate to be converted. |
| Triphenylphosphine (PPh₃) | Activates the alcohol by forming a phosphonium (B103445) salt. |
| DEAD or DIAD | Oxidant that drives the reaction forward. |
| Azide Source (HN₃, DPPA) | Nucleophile that displaces the activated hydroxyl group. |
The synthesis of Azidothymidine (AZT) has been achieved using tandem Mitsunobu reactions, highlighting the efficiency of this approach. sciencesnail.com
Synthetic Routes for the Incorporation of the 5-Methoxy Substituent onto the Uracil (B121893) Base
The presence of a 5-methoxy group on the uracil base can significantly modulate the biological activity of the nucleoside. The introduction of this substituent can be achieved through several synthetic routes.
One approach is the direct methylation of a 5-hydroxyuracil (B1221707) or 5-hydroxyuridine (B57132) precursor. The biosynthesis of 5-methoxyuridine in certain tRNAs proceeds from a 5-hydroxyuridine intermediate, which is then methylated by S-adenosylmethionine. oup.comnih.govnih.gov Chemically, this can be mimicked using a suitable methylating agent.
Alternatively, the 5-methoxyuracil (B140863) base can be synthesized separately and then coupled to the 2'-deoxyribofuranosyl moiety. The synthesis of 5-methoxyuracil itself can be accomplished through various methods. One reported method involves the dimethylation of uridine followed by oxidation with ethyl formate. biosynth.com Another strategy involves the nucleophilic substitution of 5-chloromethyluracil. nih.gov
| Starting Material | Reagents | Product |
| 5-Hydroxyuridine | S-adenosylmethionine (enzymatic) or a chemical methylating agent | 5-Methoxyuridine |
| Uridine | Dimethylating agent, then ethyl formate | 5-Methoxyuracil |
| 5-Chloromethyluracil | Methoxide source | 5-Alkoxymethyluracil |
Protection and Deprotection Strategies in Multistep Nucleoside Synthesis
The synthesis of complex nucleosides like this compound involves multiple steps, necessitating the use of protecting groups to ensure the selective reaction of specific functional groups. organic-chemistry.org The hydroxyl groups at the 5' and sometimes the 3' positions of the sugar, as well as the imide function of the uracil base, often require protection.
Commonly used protecting groups for the 5'-hydroxyl group include trityl (Tr), dimethoxytrityl (DMT), and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS). wikipedia.org The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its selective removal. For instance, the DMT group is acid-labile and is widely used in oligonucleotide synthesis.
The imide nitrogen of the uracil base can be protected with groups like the benzoyl (Bz) group, which is removable under basic conditions. wikipedia.org The strategic use of orthogonal protecting groups, which can be removed under different conditions, is crucial for the efficient synthesis of complex molecules. organic-chemistry.orgwikipedia.org For example, a silyl ether protecting a hydroxyl group can be removed with fluoride (B91410) ions, while a benzoyl group on the base is removed with ammonia.
| Functional Group | Protecting Group | Deprotection Condition |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Mild acid |
| 5'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride ion (e.g., TBAF) |
| Uracil Imide | Benzoyl (Bz) | Base (e.g., ammonia) |
Development of Efficient and Scalable Synthetic Pathways
The synthesis of Azidothymidine (AZT), a well-known 3'-azido-2'-deoxynucleoside, serves as a valuable case study for developing scalable pathways. sciencesnail.comfrontiersin.org Early syntheses often involved lengthy and low-yielding steps. However, the development of more streamlined approaches, such as the use of tandem Mitsunobu reactions, has significantly improved efficiency. sciencesnail.com
For this compound, a scalable synthesis would likely involve the efficient preparation of a key intermediate, such as a protected 5-methoxy-2'-deoxyuridine, followed by a high-yielding and stereoselective introduction of the 3'-azido group. The use of enzymatic transformations, where applicable, can also contribute to a more sustainable and scalable process. nih.gov The optimization of each synthetic step, including reaction conditions, purification methods, and reagent stoichiometry, is critical for achieving a commercially viable process.
Synthesis of Anhydro Analogs and Cyclonucleosides as Precursors or Related Structures
Anhydro and cyclonucleosides are pivotal intermediates in the synthesis of modified nucleosides, including 3'-azido-2'-deoxyuridine analogs. nih.govibb.waw.plresearchgate.net These conformationally constrained bicyclic structures facilitate the introduction of various functional groups, such as the azido group at the C3' position, often with high stereoselectivity. nih.govibb.waw.pl The formation of an anhydro bridge, typically between the pyrimidine (B1678525) base and the sugar moiety (e.g., 2,2'-anhydro) or between two carbons of the sugar (e.g., 2,5'-anhydro), activates the sugar ring for subsequent nucleophilic attack. nih.govnih.gov
The general strategy involves the initial synthesis of the cyclonucleoside from a suitable precursor, followed by a ring-opening reaction with an azide source. For instance, pyrimidine 2,2'-O-cyclonucleosides are frequently employed for introducing modifications at the 2'-position, while 2,3'-O-cyclonucleosides are used for modifications at the 3'-position. nih.gov
A key method for synthesizing 2,2'-anhydro pyrimidine nucleosides involves treating the corresponding uridine derivative with an agent like diethylaminosulfur trifluoride (DAST). nih.govresearchgate.net For example, 2,2'-O-cyclouridine analogues have been successfully prepared using DAST in dichloromethane (B109758) at low temperatures. nih.govresearchgate.net
Once formed, these anhydro intermediates can undergo nucleophilic substitution. The reaction of a 2,2'-anhydro nucleoside with lithium azide (LiN₃) in a polar aprotic solvent like dimethylformamide (DMF) is a common method to introduce the azido group. nih.gov This approach was utilized in the synthesis of 2'-azido-2',3'-dideoxypyrimidine nucleosides, where a 2,2'-anhydro precursor was first converted to a 3'-deoxy analog, which was then treated with LiN₃ to yield the 2'-azido product. nih.gov
Similarly, 2,3'-cyclonucleosides serve as effective precursors for introducing the 3'-azido group. The synthesis of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) was achieved by heating 5'-O-benzoyl-2'-deoxy-5-fluoro-2,3'-O-cyclouridine with lithium azide in DMF. nih.gov This reaction demonstrates the direct opening of the cyclonucleoside ring by the azide nucleophile to install the desired functionality at the C3' position.
Beyond their role as precursors, anhydro nucleosides have also been synthesized as stable, structurally related analogs. The synthesis of 2,5'-anhydro analogues of several 3'-azido-3'-deoxynucleosides, including analogs of 3'-azido-3'-deoxythymidine (AZT) and 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU), has been reported. nih.gov These compounds provide a rigid structure that locks the conformation of the sugar moiety. nih.gov The synthesis of [2-¹⁴C] labeled 2,5'-anhydro-3'-azido-3'-deoxythymidine (B8748280) and 2,5'-anhydro-3'-azido-2',3'-dideoxy-5-iodouridine (B15417938) has also been described. researchgate.net
The table below summarizes key synthetic transformations involving anhydro and cyclonucleosides as precursors to azido-nucleoside analogs.
Table 1: Synthesis of Azido-Nucleosides via Anhydro/Cyclonucleoside Intermediates
| Precursor/Analog | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 5'-O-Benzoyl-2'-deoxy-5-fluoro-2,3'-O-cyclouridine | Lithium azide, DMF, heat | 3'-Azido-5'-O-benzoyl-2',3'-dideoxy-5-fluorouridine | nih.gov |
| 2,2'-Anhydro-5-O-benzoyluridine | 1. Imidazolylthiocarbonylation, Bu₃SnH reduction; 2. LiN₃ in DMF; 3. Saponification | 2'-Azido-2',3'-dideoxyuridine | nih.gov |
| 2',3'-Didehydro-3'-deoxythymidine (d4T) | N-Iodosuccinimide in DMF | 2,2'-Anhydro-1-(3'-deoxy-3'-iodo-5'-O-trityl-β-D-arabinofuranosyl)thymine | nih.gov |
These methodologies highlight the versatility of anhydro and cyclonucleosides in the synthesis of complex nucleoside analogs. ibb.waw.pl The fixed conformation of these intermediates not only facilitates specific chemical transformations but also makes them valuable as molecular probes and potential therapeutic agents themselves. ibb.waw.plresearchgate.net
Enzymatic Activation Pathways of Azido-Nucleosides (e.g., Phosphorylation)
For azido-nucleosides to exert their biological effects, they must first be converted into their active triphosphate form. This process of anabolic phosphorylation is catalyzed by a series of host-cell kinases. The initial and often rate-limiting step is the conversion of the nucleoside analog to its 5'-monophosphate derivative. nih.gov
The phosphorylation of azido-nucleosides is handled by cellular enzymes that normally phosphorylate natural nucleosides. For instance, thymidine (B127349) kinase is responsible for the first phosphorylation of 3'-azido-3'-deoxythymidine (AZT or Zidovudine). nih.gov Subsequently, thymidylate kinase catalyzes the phosphorylation of the monophosphate to the diphosphate (B83284), and a further phosphorylation step yields the active triphosphate derivative. nih.gov
The efficiency of these phosphorylation steps is a critical determinant of the compound's potency and can vary significantly between different nucleoside analogs and cell types. Studies on related compounds like 3'-azido-2',3'-dideoxyuridine (AZDDU) and AZT have shown that they serve as substrates for thymidine kinase, but with different efficiencies compared to the natural substrate, thymidine. nih.gov While both AZDDU and AZT are phosphorylated, their affinity for the enzyme and the maximal rate of phosphorylation differ, which may explain variations in their biological activity. nih.gov For example, the phosphorylation of AZT monophosphate to its diphosphate by thymidylate kinase is notably inefficient, acting as a bottleneck in its activation pathway. nih.gov This step proceeds at only 0.3% of the rate observed for the natural substrate, dTMP. nih.gov
Table 1: Kinase Affinity and Phosphorylation Rates for Azido-Nucleosides
| Compound | Enzyme | Substrate | Km (µM) | Vmax (% of Thymidine) | Reference |
|---|---|---|---|---|---|
| Thymidine | Thymidine Kinase | Thymidine | 7.0 | 100% | nih.gov |
| 3'-azido-2',3'-dideoxyuridine | Thymidine Kinase | 3'-azido-2',3'-dideoxyuridine | 67 | 40% | nih.gov |
| 3'-azido-3'-deoxythymidine | Thymidine Kinase | 3'-azido-3'-deoxythymidine | 1.4 | 30% | nih.gov |
| 3'-azido-3'-deoxythymidine | Thymidine Kinase | 3'-azido-3'-deoxythymidine | 3.0 | 60% | nih.gov |
| dTMP | Thymidylate Kinase | dTMP | 4.1 | 100% | nih.gov |
| AZT-MP | Thymidylate Kinase | AZT-MP | 8.6 | 0.3% | nih.gov |
Interactions with Nucleic Acid Polymerases and Reverse Transcriptases
The active triphosphate form of azido-nucleosides, including the putative this compound-5'-triphosphate, functions by interacting with nucleic acid polymerases. These enzymes are responsible for synthesizing DNA and RNA. The primary mechanism of action for many nucleoside analogs is as chain terminators of DNA synthesis. nih.gov
Due to the replacement of the 3'-hydroxyl group on the deoxyribose sugar with a 3'-azido group, once the analog is incorporated into a growing DNA chain by a polymerase, no further nucleotides can be added. nih.govnih.gov This is because the 3'-azido group prevents the formation of the necessary 3',5'-phosphodiester bond required for chain elongation. nih.gov
A key feature of many antiviral azido-nucleosides is their selective inhibition of viral reverse transcriptases over host-cell DNA polymerases. nih.govnih.gov For example, 3'-azido-3'-deoxythymidine-5'-triphosphate (AZTTP) and 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (AZDDU-TP) are potent competitive inhibitors of HIV reverse transcriptase with respect to the natural substrate, dTTP. nih.govnih.gov AZTTP competes approximately 100-fold more effectively for HIV reverse transcriptase than for human DNA polymerase alpha. nih.gov This selectivity is a cornerstone of their therapeutic utility, as it allows for the inhibition of viral replication with less impact on the host cell's own DNA synthesis. nih.gov The small size of the azido group allows these analogs to be well-accepted substrates for various polymerases, including T7 RNA polymerase and terminal deoxynucleotidyl transferase (TdT). baseclick.eubaseclick.eu Beyond viral polymerases, some azido-nucleoside triphosphates have also been shown to inhibit telomerase, a specialized reverse transcriptase that maintains chromosome ends. nih.gov
Intracellular Pharmacodynamics of Nucleoside Analogs (Preclinical Context)
The intracellular pharmacodynamics of nucleoside analogs—encompassing their uptake, phosphorylation, and interaction with target enzymes—are highly dependent on the specific cell type. nih.gov This variation can lead to differential biological activity in different cellular environments. nih.govnih.gov
Preclinical studies comparing the activity of AZT and another nucleoside analog, 2',3'-dideoxyinosine (ddI), in different human cell lines (T-lymphocytoid, monocytoid, and fibroblastoid) revealed significant differences in their effective concentrations. nih.gov This disparity in activity correlated directly with the intracellular levels of the respective triphosphate metabolites. nih.gov Cells that were more efficient at phosphorylating the parent nucleoside to its active triphosphate form were more sensitive to its effects. nih.gov
The intracellular pools of natural deoxynucleoside triphosphates (dNTPs) also play a critical role. Nucleoside analogs must compete with their natural counterparts for incorporation into DNA. nih.gov Therefore, the ratio of the analog triphosphate to the corresponding natural dNTP is a key determinant of its inhibitory potential. nih.gov For instance, the incubation of cells with AZT can lead to a reduction in the intracellular levels of dTTP, which may enhance the efficacy of the analog. nih.gov Furthermore, the activation pathways of these analogs can be influenced by other agents; for example, hydroxyurea (B1673989) can increase the phosphorylation of AZT, potentially boosting its activity. nih.gov
Table 2: Antiviral Activity of Nucleoside Analogs in Different Human Cell Lines (Preclinical Data)
| Cell Line | Cell Type | Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| MOLT4 | T lymphocytoid | AZT | 0.02 | nih.gov |
| HT1080 | Fibroblastoid | AZT | 1.75 | nih.gov |
| U937 | Monocytoid | AZT | 2.31 | nih.gov |
| MOLT4 | T lymphocytoid | ddI | 4.31 | nih.gov |
| HT1080 | Fibroblastoid | ddI | 9.52 | nih.gov |
| U937 | Monocytoid | ddI | 43.5 | nih.gov |
Role of the 5-Methoxy Modification in Modulating Molecular Interactions
Modifications to the nucleobase component of a nucleoside analog can significantly influence its biological properties. The 5-methoxy modification on the uracil base of this compound introduces specific chemical properties that distinguish it from its non-methoxylated counterpart. ontosight.aiontosight.ai
The C-5 position of pyrimidine nucleosides has been a frequent target for modification to develop agents with antiviral and chemotherapeutic potential. beilstein-journals.org The introduction of a methoxy (B1213986) group at this position creates 5-methoxyuridine, an analog of uridine. broadpharm.com This modification can affect how the nucleoside and its subsequent metabolites interact with cellular machinery. For example, 5-methoxyuridine has been reported to inhibit messenger RNA (mRNA) production in bacteria by interfering with sequence recognition and binding sites within the ribosome. broadpharm.com
When incorporated into a nucleotide triphosphate, such as 5-methoxyuridine 5'-triphosphate (5-OMe-UTP), the methoxy group imparts unique properties compared to natural UTP. ontosight.ai This analog can serve as a substrate for enzymes like RNA polymerases, allowing for its incorporation into RNA strands. ontosight.ai This feature is utilized in molecular biology to study RNA structure and function. ontosight.ai In the context of mRNA-based therapeutics, the inclusion of modified nucleosides like 5-methoxyuridine can enhance the stability and translational efficiency of synthetic mRNA, while potentially reducing its immunogenicity. nih.govjenabioscience.com This suggests that the 5-methoxy group can modulate interactions with the translational apparatus, such as the ribosome, and with enzymes involved in RNA degradation. broadpharm.comnih.gov
Conformational Analysis of the Ribofuranose Ring in Azido-Nucleosides
The conformation of the ribofuranose ring in nucleoside analogs is a critical determinant of their biological activity, influencing how they are recognized and processed by cellular enzymes. nih.gov In azido-nucleosides, the sugar pucker is significantly influenced by the stereoelectronic properties of the substituents. researchgate.net
The ribofuranose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: the C2'-endo (South) and C3'-endo (North) conformations. rsc.org The conformational preference of the furanose ring can be affected by various factors, including the unfavorable ecliptic orientation of the 2-OH and 3-OH groups, the 1,3-pseudodiaxial interaction of the aglycone and the terminal hydroxymethyl group, and the endo-anomeric effect. nih.gov
Computational studies, such as those using hybrid QM/MM umbrella sampling simulations and Natural Bond Orbital (NBO) analysis, have been employed to accurately predict the sugar conformational preferences of chemically modified nucleosides in solution. researchgate.net These studies provide key insights into the role of substituents in determining the conformational preferences of these molecules. researchgate.net
| Nucleoside Analog | Sugar Pucker Conformation | Reference |
| 3'-azido-3'-deoxythymidine (AZT) | C3'-endo | nih.gov |
| 2'-azido-2',3'-dideoxythymidine | C2'-endo | nih.gov |
This table illustrates the influence of the azido group's position on the sugar ring's conformation.
Impact of the 3'-Azido Group on Molecular Recognition and Biological Activity
The 3'-azido group is a key pharmacophore in many antiviral nucleoside analogs, including the well-known anti-HIV drug, zidovudine (B1683550) (AZT). nih.govmdpi.com Its presence at the 3'-position of the ribofuranose ring is crucial for the mechanism of action of these compounds, which typically act as chain terminators of viral DNA synthesis. nih.gov
Once incorporated into a growing DNA chain by a viral reverse transcriptase, the 3'-azido group prevents the formation of the next 3',5'-phosphodiester bond, thus halting DNA elongation. nih.gov The size and electronegativity of the 3'-substituent are critical for activity. While azido groups are well-tolerated, larger substituents may not be. bibliotekanauki.pl
The stereochemical and electronic environment of the azido substitution significantly affects the reactivity of radical species that can be formed, which can be relevant for their biological effects. nih.gov The site of azido substitution in the sugar moiety influences the reactivity of aminyl radicals formed by dissociative electron attachment. nih.gov
Studies on various 3'-azido pyrimidine and purine (B94841) nucleosides have demonstrated potent antiviral activity. nih.govacs.org For example, 3'-azido-2',3'-dideoxypurine nucleosides have shown significant anti-HIV activity with low toxicity. nih.gov The biological activity of these analogs is strictly linked to their conversion by cellular enzymes to the corresponding triphosphate form, which is the active species that interacts with viral polymerases. mdpi.com
Influence of 5-Substituents on the Uracil Base on Analog Potency and Specificity
Modifications at the 5-position of the uracil base can significantly modulate the potency and specificity of nucleoside analogs. researchgate.netlookchem.com The nature of the 5-substituent can influence various factors, including the analog's affinity for viral versus cellular enzymes, its metabolic stability, and its ability to be phosphorylated to the active triphosphate form.
A variety of substituents at the 5-position of 2'-deoxynucleoside analogues have been explored, and their effects on antiviral activity have been documented. lookchem.com For instance, in a series of 3'-azido-2'-deoxynucleosides, the antiviral activity was found to be affected by the substituent at the 5-position of the pyrimidine ring. lookchem.com
Studies on ApU-type dinucleoside phosphates have shown that 5-substituents on the uridine moiety affect the conformation and base-base interaction. nih.gov The influence of these substituents is related to their van der Waals radii and electronic effects. nih.gov For example, the order of decreasing base-base interaction was found to be Apno5(2)U > Apbr5U ≈ ApT > Apcl5U > ApU > Apa5U. nih.gov
In the context of this compound, the 5-methoxy group is expected to influence its biological profile. The methoxy group is a relatively small, electron-donating group that can affect the electronic properties of the uracil ring and its interactions with target enzymes.
| 5-Substituent on Uracil | Effect on Biological Activity | Reference |
| Methyl (in Thymidine) | Potent antiviral activity in 3'-azido analogs | lookchem.com |
| Bromo | Increased base-base interaction in ApU analogs | nih.gov |
| Nitro | Strongest base-base interaction in ApU analogs | nih.gov |
| Amino | Reduced base-base interaction in ApU analogs | nih.gov |
This table summarizes the influence of different 5-substituents on the properties of uracil nucleoside analogs.
Effects of Stereochemistry on Biological Interactions
The stereochemistry of nucleoside analogs is a critical factor that governs their biological activity. ontosight.ai Small changes in the spatial arrangement of atoms can lead to significant differences in how these molecules interact with their biological targets. ontosight.ai
The chirality of the sugar moiety and the substituents plays a crucial role in the recognition and binding of nucleoside analogs to enzymes such as polymerases and kinases. numberanalytics.com For instance, the D-enantiomers of nucleoside analogs are typically the biologically active forms, as they mimic the natural D-ribose or D-deoxyribose found in endogenous nucleosides.
Furthermore, the stereochemistry at the 3'-position is paramount for the chain-terminating mechanism of many antiviral nucleosides. The specific configuration of the 3'-azido group in this compound is essential for its potential role as a DNA chain terminator.
Comparative Analysis of this compound with Other Modified Uracil Nucleosides
Compared to 3'-azido-3'-deoxythymidine (AZT), the primary difference lies in the 5-substituent: a methoxy group in the former and a methyl group in the latter. This seemingly small change can affect the lipophilicity, electronic properties, and steric bulk at the 5-position, which in turn can influence enzyme recognition and antiviral potency. lookchem.com
When compared to 2'-modified uracil nucleosides, such as those with a 2'-fluoro or 2'-arabino ("up") hydroxyl group, the key difference is the position and nature of the sugar modification. nih.govnih.gov Modifications at the 2'-position primarily influence the sugar pucker and the analog's ability to act as a substrate for RNA or DNA polymerases. nih.gov In contrast, the 3'-azido group in this compound is designed to act as a chain terminator. nih.gov
The combination of a 3'-azido group and a 5-methoxy substituent makes this compound a unique analog. Its biological properties will be a result of the interplay between the chain-terminating effect of the 3'-azido group and the modulatory influence of the 5-methoxy group on the uracil base. ontosight.ai
Design Principles for Novel Nucleoside Analog Scaffolds
The design of novel nucleoside analog scaffolds is guided by several key principles aimed at improving antiviral efficacy, reducing toxicity, and overcoming drug resistance. ugent.beacs.org A primary strategy involves mimicking the structure of natural nucleosides to ensure recognition by viral or cellular enzymes, while incorporating modifications that disrupt nucleic acid replication. nih.gov
Key Design Principles:
Scaffold Hopping and Bioisosteric Replacement: Replacing the furanose ring with alternative carbocyclic or heterocyclic systems can lead to analogs with improved metabolic stability and different conformational preferences. acs.org
Conformationally Locked Nucleosides: Introducing chemical modifications that lock the sugar pucker into a specific conformation (e.g., C3'-endo) can enhance binding to target enzymes. researchgate.net
Structure-Activity Relationship (SAR) Guided Modifications: Systematically modifying different positions on the nucleoside scaffold (sugar and base) and evaluating the impact on biological activity helps to identify key pharmacophoric features. nih.gov
Prodrug Strategies: Attaching promoieties to the nucleoside analog can enhance its oral bioavailability, cellular uptake, and phosphorylation to the active triphosphate form. The ProTide approach is a notable example. nih.gov
Targeted Library Design: Constructing libraries of nucleoside analogs with diverse modifications allows for the screening and identification of novel hits with desired biological activities. ugent.be
The design of analogs like this compound exemplifies the principle of modifying both the sugar and the base to achieve a specific biological profile. ontosight.ai Future design efforts will likely focus on creating analogs with even greater selectivity for viral targets and a reduced potential for off-target effects. asm.org
Preclinical Pharmacological Data for this compound Not Publicly Available
Following a comprehensive search of publicly available scientific literature, detailed preclinical pharmacological data for the specific chemical compound This compound could not be located. Consequently, the generation of an article detailing its in vitro pharmacokinetics, metabolic fate, distribution, excretion, and biological activity, as per the requested outline, is not possible at this time.
The scientific literature contains extensive research on structurally related nucleoside analogs, such as 3'-azido-2',3'-dideoxyuridine (AzdU) and 3'-azido-3'-deoxythymidine (AZT). This body of research covers various aspects of preclinical development, including their metabolism, cellular permeability, and antiviral activities. For instance, studies on AzdU have identified its monophosphate, diphosphate, and triphosphate forms as intracellular metabolites, with novel diphosphohexose derivatives also being discovered. nih.govnih.gov Similarly, the pharmacokinetic profiles of compounds like 3'-Azido-2',3'-dideoxy-5-methylcytidine have been characterized in preclinical models. nih.gov
However, these findings are specific to the distinct molecular structures of those compounds. The presence of a 5-methoxy group on the uracil base and the specific stereochemistry of the deoxyribose sugar in this compound would significantly influence its pharmacological properties. Extrapolating data from related but different molecules would be scientifically inaccurate and speculative.
The development and publication of preclinical data are contingent upon the research priorities and findings of pharmaceutical and academic institutions. At present, the specific information required to populate the detailed sections and subsections of the requested article for this compound is not available in the public domain.
Advanced Analytical Characterization Methodologies for 3 Azido 2 Deoxy 5 Methoxyuridine
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are fundamental in the analysis of 3'-Azido-2'-deoxy-5-methoxyuridine, offering detailed insights into its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Through the analysis of ¹H, ¹³C, and, if applicable for phosphate (B84403) derivatives, ³¹P NMR spectra, a detailed map of the molecular framework can be constructed.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals are expected for the protons of the deoxyribose sugar ring, the methoxy (B1213986) group, and the uracil (B121893) base. The coupling constants between adjacent protons are crucial for determining the stereochemistry of the sugar moiety.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The signals for the carbons of the deoxyribose, the methoxy group, and the pyrimidine (B1678525) base are expected in specific regions of the spectrum.
For phosphorylated derivatives of this compound, ³¹P NMR spectroscopy is employed to characterize the phosphate group(s). The chemical shift of the phosphorus signal provides information about the oxidation state and the nature of the substituents attached to the phosphorus atom.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Analogues in a suitable deuterated solvent.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Sugar Moiety | ||
| 1' | ~6.0 - 6.3 | ~85 - 90 |
| 2'α, 2'β | ~2.2 - 2.6 | ~38 - 42 |
| 3' | ~4.1 - 4.4 | ~60 - 65 |
| 4' | ~3.9 - 4.2 | ~84 - 88 |
| 5'a, 5'b | ~3.7 - 3.9 | ~61 - 65 |
| Base Moiety | ||
| 6 | ~7.5 - 7.8 | ~140 - 145 |
| 5-OCH₃ | ~3.8 - 4.0 | ~55 - 60 |
| 2 | - | ~150 - 155 |
| 4 | - | ~160 - 165 |
| 5 | - | ~100 - 105 |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented is a hypothetical representation based on similar structures.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound with high accuracy and to obtain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.
In a typical ESI-MS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected molecular ion peak would correspond to its calculated molecular weight.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule. Characteristic fragments would include the loss of the azido (B1232118) group, the methoxy group, and the cleavage of the glycosidic bond to separate the sugar and the base moieties.
Table 2: Expected Mass Spectrometry Data for this compound.
| Ion | Expected m/z (Monoisotopic) |
| [M+H]⁺ (Molecular Ion) | 298.1049 |
| [M+Na]⁺ | 320.0868 |
| [M-N₂]⁺ (Loss of Nitrogen from Azide) | 270.1099 |
| [Base+H]⁺ (5-methoxyuracil) | 143.0457 |
Note: The m/z values are calculated based on the chemical formula C₁₀H₁₃N₅O₅ and may vary slightly in experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and robust method for the quantification of this compound in solution. The pyrimidine ring of the uracil base contains a chromophore that absorbs UV light at a specific wavelength.
The wavelength of maximum absorbance (λmax) is a characteristic property of the compound. A standard calibration curve can be generated by measuring the absorbance of solutions with known concentrations. This allows for the determination of the concentration of unknown samples based on their absorbance, following the Beer-Lambert law. The λmax for 5-methoxyuridine (B57755) derivatives is typically in the range of 260-280 nm.
Table 3: UV-Vis Spectroscopic Properties of a 5-methoxyuridine Analogue.
| Parameter | Value |
| λmax | ~275 nm |
| Solvent | Methanol or Water |
Note: The exact λmax can be influenced by the solvent and the pH of the solution.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of nucleoside analogues. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol.
Method development involves optimizing several parameters, including the column type, mobile phase composition, gradient elution profile, flow rate, and detection wavelength (typically set at the λmax determined by UV-Vis spectroscopy). A well-developed HPLC method should provide a sharp, symmetrical peak for the main compound, well-separated from any potential impurities or degradation products.
Table 4: Representative HPLC Method Parameters for the Analysis of a Nucleoside Analogue.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Note: These are general starting conditions and would require optimization for the specific compound.
Advanced Chromatographic Techniques (e.g., UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more advanced technique that utilizes smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity.
A UPLC method for this compound would offer a more detailed impurity profile, allowing for the detection and quantification of even trace-level impurities that might not be resolved by HPLC. The principles of method development are similar to HPLC but are adapted for the specific requirements of the UPLC system. The enhanced resolution of UPLC is particularly valuable for separating closely related impurities, such as stereoisomers or positional isomers.
X-ray Crystallography for High-Resolution Three-Dimensional Structure Determination
The application of X-ray crystallography has been fundamental in structural biology and medicinal chemistry, revealing the intricate structures of numerous biological molecules and pharmaceuticals, including nucleoside analogs. wikipedia.orgbu.edu For derivatives of 3'-azido-2'-deoxyuridine, such as Zidovudine (B1683550) (AZT), this technique provides invaluable insights into their solid-state conformation, which is crucial for understanding structure-activity relationships. researchgate.netnih.gov
While specific crystallographic data for this compound is not extensively published, analysis of closely related zidovudine derivatives provides a strong precedent for the methodology's application. For instance, X-ray powder diffractometry (XRPD) has been successfully used to distinguish between crystalline and amorphous solid phases of various AZT derivatives. nih.gov In one study, the XRPD patterns for several derivatives showed distinct peaks indicative of crystalline structures. nih.gov Similarly, single-crystal X-ray studies on other azido-nucleosides have determined their specific solid-state conformations, such as the 3T2 conformation observed for 1-(2-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)thymine, which contrasts with the 2T3 form of AZT. nih.gov
The process involves crystallizing a high-purity sample of the compound and then exposing the crystal to an X-ray beam to collect diffraction data. nih.gov This data is processed to determine the unit cell dimensions and crystal packing symmetry. nih.gov The intensities of the diffraction spots are then used to calculate a map of the electron density, which is refined to build an accurate three-dimensional model of the molecule. nih.gov
Table 1: Representative Crystallographic Data for an AZT Derivative Data presented is for a novel carbonate of AZT, [(AZT-O)2CO], as a representative example of a related structure.
| Parameter | Value |
| Compound Name | (AZT–O)2CO |
| Chemical Formula | C21H24N10O9 |
| Crystal System | Tetragonal |
| Space Group | P41212 |
| a, b (Å) | 15.284(1) |
| c (Å) | 21.695(1) |
| Molecules per unit cell (Z) | 8 |
Source: Adapted from research on novel carbonates of AZT. researchgate.net
This structural information is critical for designing new derivatives with potentially improved pharmacological profiles and for understanding how modifications, such as the 5-methoxy group in this compound, might influence molecular conformation and biological activity.
Development of Robust Bioanalytical Assays for Quantitative Determination in Biological Samples
The development and validation of robust bioanalytical methods are critical for the quantitative determination of drugs and their metabolites in biological fluids like plasma, serum, or urine. researchgate.netnih.gov These assays are essential for pharmacokinetic, toxicokinetic, and bioequivalence studies, providing the data needed to support regulatory decisions. researchgate.netich.org For a compound like this compound, sensitive and selective assays are required to accurately measure its concentration in complex biological matrices.
A full method validation is necessary to demonstrate the reliability of an analytical method for its intended purpose. europa.eu Key validation parameters include selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability. nih.goveuropa.eunih.gov Various analytical techniques can be employed, with High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) being a common and highly sensitive choice. mdpi.comnih.gov
While specific assays for this compound are not widely detailed in the literature, methods developed for its parent compound, Zidovudine (AZT), provide a blueprint for its quantification. These methods demonstrate the feasibility of accurately measuring nucleoside analogs in biological samples.
Commonly Used Bioanalytical Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC methods, often using a C18 reverse-phase column, are widely used for the separation and quantification of AZT and its derivatives. nih.govnih.gov Detection is typically performed using UV detectors. nih.gov A simple isocratic HPLC method has been developed for determining AZT in serum and plasma, demonstrating good recovery (95.3%) and reproducibility (CV: 2.1%). nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity. nih.gov An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated for the simultaneous quantification of multiple nucleoside reverse transcriptase inhibitors, including AZT, in human plasma. unito.it Such methods involve protein precipitation for sample clean-up, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode. mdpi.comunito.itrsc.org
Radioimmunoassay (RIA): RIA provides an alternative method for determining plasma levels of AZT, offering reliability and rapid results suitable for routine monitoring. sav.sk
The validation process ensures that the chosen method meets rigorous standards. For example, a validated LC-MS/MS method for AZT would demonstrate acceptable accuracy, precision, and a defined lower limit of quantification (LLOQ). unito.it
Table 2: Representative Validation Parameters for a UHPLC-MS/MS Assay for AZT This table summarizes typical performance characteristics for a bioanalytical method used to quantify a related nucleoside analog in human plasma.
| Validation Parameter | Result for AZT | Guideline Requirement |
| Linearity Range | 0.98 - 487.50 ng/mL | Defined range with acceptable regression |
| Lower Limit of Quantification (LLOQ) | 0.98 ng/mL | Clearly defined and reproducible |
| Intra-day Precision (RSD%) | 1.9% - 6.5% | Typically ≤15% (≤20% at LLOQ) |
| Inter-day Precision (RSD%) | 3.5% - 7.3% | Typically ≤15% (≤20% at LLOQ) |
| Accuracy | 98.7% - 105.1% | Typically within 85-115% (80-120% at LLOQ) |
| Recovery | Not explicitly stated for AZT, but fulfilled guidelines | Consistent and reproducible |
| Matrix Effect | Fulfilled guideline requirements | Minimal and controlled |
Source: Adapted from a validated UHPLC-MS/MS method for simultaneous quantification of NRTIs. unito.it
The successful development of such an assay for this compound would involve optimizing sample extraction (e.g., protein precipitation or solid-phase extraction), chromatographic conditions for adequate separation, and mass spectrometric parameters for sensitive detection. mdpi.com The stability of the analyte in the biological matrix under various storage and handling conditions must also be thoroughly evaluated. researchgate.netnih.gov
Applications and Utility of 3 Azido 2 Deoxy 5 Methoxyuridine in Bioorganic and Molecular Biology Research
Utilization in Chemical Synthesis of Modified Oligonucleotides and Nucleic Acids
The chemical synthesis of oligonucleotides with specific modifications is a cornerstone of modern molecular biology, enabling the creation of tools for diagnostics, therapeutics, and fundamental research. 3'-Azido-2'-deoxy-5-methoxyuridine serves as a valuable building block in the synthesis of such modified nucleic acids. The azido (B1232118) group at the 3'-position is a key functional handle that allows for post-synthetic modifications. beilstein-journals.org
The synthesis of oligonucleotides is typically performed on a solid support using phosphoramidite (B1245037) chemistry. However, the inherent reactivity of the azide (B81097) group with the phosphoramidite chemistry reagents presents a challenge. nih.gov To circumvent this, strategies have been developed to introduce the azide group at the 3'-terminus of an RNA molecule after synthesis. nih.gov One approach involves the use of a solid support functionalized with a molecule that, upon cleavage, leaves a 3'-terminal 2'-O-(2-azidoethyl) group on the synthesized RNA. nih.gov This method allows for the straightforward production of azide-modified RNA using standard phosphoramidite building blocks. nih.gov
The presence of the 3'-azido group can also be achieved through nucleophilic displacement at the 3'-position of a xylo-configured intermediate, followed by reduction to the corresponding 3'-amino derivative if desired. beilstein-journals.org These synthetic strategies enable the site-specific incorporation of the azido functionality, which can then be used for further conjugation reactions. nih.govontosight.ai
Integration into Click Chemistry Methodologies for Bioconjugation and Labeling
Click chemistry, a class of reactions that are rapid, selective, and high-yielding, has become an indispensable tool in bioconjugation. nih.govresearchgate.net The azide group of this compound is a prime substrate for one of the most prominent click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commdpi.com This reaction forms a stable triazole linkage between the azide-modified nucleoside and an alkyne-containing molecule. mdpi.com
This powerful conjugation strategy allows for the attachment of a wide array of molecules, including fluorophores, affinity tags, and other reporter groups, to nucleic acids. nih.gov The small size and bio-orthogonal nature of the azide group ensure that it does not interfere with biological processes until the click reaction is initiated. chemrxiv.org
| Click Chemistry Reaction | Reactants | Product | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-modified nucleic acid, Alkyne-containing molecule, Copper(I) catalyst | Triazole-linked conjugate | High efficiency, specificity, and yield. mdpi.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-modified nucleic acid, Strained cyclooctyne (B158145) (e.g., DBCO, BCN) | Triazole-linked conjugate | Copper-free, suitable for living systems. medchemexpress.com |
Site-Specific Labeling of RNA and DNA
The ability to label RNA and DNA at specific sites is crucial for studying their structure, function, and localization. mdpi.comoup.com The incorporation of this compound, or similar azide-modified nucleotides, into nucleic acids provides a "handle" for such site-specific labeling.
One method involves the enzymatic incorporation of an azide-modified nucleotide at the 3'-end of an RNA molecule using poly(A) polymerase. nih.gov This terminally introduced azide can then be reacted with an alkyne-functionalized probe via a click reaction. nih.gov For internal labeling, a combination of genetic alphabet expansion and click chemistry can be employed. oup.com This involves the site-specific incorporation of an unnatural base pair, where one of the bases contains an azide group, during transcription. oup.com Subsequent click reaction with a fluorescent probe allows for precise labeling within the RNA sequence. oup.com
The development of such methods has overcome limitations of traditional labeling techniques, which were often restricted to the 5'- or 3'-termini of nucleic acids. oup.com
Enzymatic Incorporation of Azide-Modified Nucleotides
The enzymatic incorporation of modified nucleotides is a key step in many labeling strategies. Due to the small size of the azide group, azide-modified nucleotides like 3'-azido-2',3'-dideoxyguanosine (B1384153) triphosphate (3'-Azido-2',3'-ddGTP) are well-tolerated substrates for various polymerases, including T7 RNA polymerase, poly(A) polymerase, and terminal deoxynucleotidyl transferase (TdT). baseclick.eu This enzymatic acceptance allows for the modular and site-specific labeling of RNA. baseclick.eu For instance, poly(A) polymerase can specifically add a single azido-terminator to the 3'-end of any mRNA molecule, independent of its sequence. baseclick.eu This provides a versatile method for labeling mRNA without the need for altered production protocols. baseclick.eu
Role as a Chemical Probe for Studying DNA Synthesis and Replication
Understanding the process of DNA synthesis and replication is fundamental to cell biology and cancer research. Chemical probes that can be incorporated into newly synthesized DNA are invaluable tools for these studies. nih.govmdpi.com While 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a widely used thymidine (B127349) analog for this purpose, azide-modified nucleosides also serve as effective probes. nih.govnih.gov
Similar to EdU, an azide-modified deoxyuridine can be incorporated into cellular DNA during replication. The incorporated azide group can then be detected via a click reaction with a fluorescently labeled alkyne. nih.gov This approach offers an alternative to the traditional BrdU (5-bromo-2'-deoxyuridine) method, which requires harsh DNA denaturation steps for antibody detection. nih.govmdpi.com The click chemistry-based detection of azide-modified DNA is rapid, sensitive, and preserves the structural integrity of the cell and chromatin. nih.govnih.gov
Significance of 5-Methoxyuridine (B57755) in RNA Biology and Function
The 5-methoxyuridine (mo5U) modification, present in this compound, has its own biological significance, particularly in the context of RNA. cymitquimica.comnih.gov This modification, found naturally in the wobble position of the anticodon of certain tRNAs in bacteria like Bacillus subtilis, can influence translation by expanding base-pairing specificity. oup.comnih.gov
Influence on mRNA Stability and Translational Efficiency
In the realm of synthetic mRNA therapeutics, chemical modifications are crucial for enhancing stability and translational efficiency while reducing immunogenicity. promegaconnections.comnih.gov The inclusion of modified nucleosides, such as 5-methoxyuridine, can significantly impact these properties. promegaconnections.comresearchgate.net
Natural Occurrence and Biosynthetic Pathways in RNA
This compound is a synthetic nucleoside analog, meaning it is created through chemical synthesis and is not known to occur naturally in organisms. ontosight.ai Its structure, which contains an azido group at the 3' position of the deoxyribose sugar and a methoxy (B1213986) group on the uracil (B121893) base, is a product of deliberate chemical modification designed for specific research applications. ontosight.ai As a synthetic compound, it does not have a natural biosynthetic pathway.
However, it is important to distinguish this compound from a related, naturally occurring modified nucleoside: 5-methoxyuridine (mo⁵U). This natural modification is found in the transfer RNA (tRNA) of some prokaryotes, such as Bacillus subtilis. nih.gov In these organisms, 5-methoxyuridine is typically located at the first position of the anticodon in specific tRNA molecules, including those for alanine, threonine, and valine. nih.gov
The biosynthetic pathway for the naturally occurring 5-methoxyuridine involves a common precursor, 5-hydroxyuridine (B57132). nih.gov This precursor undergoes enzymatic modification where a methyl group is transferred from S-adenosylmethionine to the 5-hydroxyuridine, forming 5-methoxyuridine. nih.gov This process highlights how cells can generate a diverse array of modified nucleosides, but it is a distinct pathway from the chemical synthesis required to produce this compound.
Development of Novel Research Reagents and Molecular Tools
The unique chemical structure of this compound makes it a valuable precursor for the development of specialized reagents and molecular tools used in bioorganic chemistry and molecular biology. ontosight.aiontosight.ai Its utility stems from the strategic placement of its functional groups: the 3'-azido group and the 5-methoxy group.
The presence of the 3'-azido (-N₃) group is particularly significant. This group serves as a chemical handle for "click chemistry," a class of biocompatible reactions that enable the efficient and specific joining of molecular fragments. ontosight.aimedchemexpress.com Specifically, the azide can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing an alkyne group, or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctyne derivatives like DBCO or BCN. medchemexpress.comontosight.ai This capability allows for the straightforward labeling of nucleic acids containing this modified nucleoside with a wide variety of reporter molecules, such as fluorescent dyes or biotin, for visualization and purification. ontosight.ainih.gov
Researchers have leveraged these features to create a range of molecular tools:
Probes for Studying Nucleic Acid Enzymes: This nucleoside analog can be used to investigate enzymes involved in DNA and RNA metabolism. ontosight.ai For instance, it can be explored as a potential modulator of DNA methyltransferase activity or as a probe to study RNA-modifying enzymes. ontosight.ai
Functionalized Nucleic Acids: Through click chemistry, this compound can be used to synthesize nucleic acids with novel functions for applications in diagnostics or imaging. ontosight.ai
Components of Antisense Therapeutics: The incorporation of modified nucleosides into antisense oligonucleotides can improve their properties, such as stability against nuclease degradation. ontosight.ai The potential of this compound in this area is a subject of research interest. ontosight.ai
The development of reagents from this compound is an active area of research, with its potential applications extending to antiviral and anticancer studies, where nucleoside analogs are known to interfere with the nucleic acid synthesis of viruses and cancer cells. ontosight.aicymitquimica.com
Data Tables
Table 1: Chemical Features and Research Relevance of this compound
| Feature | Chemical Group | Position | Relevance in Developing Molecular Tools |
| Azide Handle | Azido (-N₃) | 3' of Deoxyribose | Enables bioorthogonal conjugation via "click chemistry" (CuAAC and SPAAC) for labeling and functionalization of nucleic acids. medchemexpress.comontosight.ai |
| Base Modification | Methoxy (-OCH₃) | 5 of Uracil | Alters biochemical properties and interactions with enzymes. ontosight.ai Can influence the stability and translational properties of mRNA when used as a uridine (B1682114) substitute. trilinkbiotech.com |
| Sugar Moiety | 2'-deoxyribose | - | Identifies the compound as a DNA building block analog. ontosight.ai The 3'-azido group acts as a chain terminator, inhibiting further elongation of a DNA strand. ontosight.ai |
Table 2: Applications in Molecular Biology
| Application Area | Description |
| Fluorescent Labeling | The azido group allows for the attachment of fluorescent dyes to oligonucleotides, enabling their visualization in living cells and in vitro assays. ontosight.ainih.gov |
| Enzyme Probing | Serves as a tool to study the mechanisms and inhibition of enzymes like DNA methyltransferases and RNA modifying enzymes. ontosight.ai |
| Antisense Technology | Potential for incorporation into antisense oligonucleotides to enhance their stability and therapeutic efficacy. ontosight.ai |
| Antiviral Research | As a nucleoside analog, it can interfere with viral replication by acting as a DNA chain terminator, a mechanism common to many antiviral drugs. ontosight.aiontosight.ai |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
